molecular formula C9H8Cl2N2O3 B13559529 Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate

Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate

Cat. No.: B13559529
M. Wt: 263.07 g/mol
InChI Key: SKCUVXICCZSVEO-UHFFFAOYSA-N
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Description

Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate is a chemical compound with the molecular formula C9H8Cl2N2O3 and a molecular weight of 263.07742 . This compound is known for its unique chemical structure, which includes a pyridine ring substituted with chlorine atoms at positions 5 and 6, and a formamido group attached to the 3-position of the pyridine ring. The compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5,6-dichloropyridine-3-carboxylic acid.

    Formation of Formamido Group: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Amidation: The acid chloride is reacted with formamide to introduce the formamido group.

    Esterification: Finally, the formamido acid is esterified with methanol in the presence of a catalyst such as sulfuric acid (H2SO4) to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H8Cl2N2O3

Molecular Weight

263.07 g/mol

IUPAC Name

methyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate

InChI

InChI=1S/C9H8Cl2N2O3/c1-16-7(14)4-13-9(15)5-2-6(10)8(11)12-3-5/h2-3H,4H2,1H3,(H,13,15)

InChI Key

SKCUVXICCZSVEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=C(N=C1)Cl)Cl

Origin of Product

United States

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